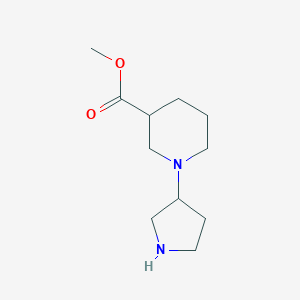

1-Pyrrolidin-3-YL-piperidine-3-carboxylic acid methyl ester

CAS No.: 903094-48-4

Cat. No.: VC13365261

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 903094-48-4 |

|---|---|

| Molecular Formula | C11H20N2O2 |

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | methyl 1-pyrrolidin-3-ylpiperidine-3-carboxylate |

| Standard InChI | InChI=1S/C11H20N2O2/c1-15-11(14)9-3-2-6-13(8-9)10-4-5-12-7-10/h9-10,12H,2-8H2,1H3 |

| Standard InChI Key | YODDABYWEYCPEK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCCN(C1)C2CCNC2 |

| Canonical SMILES | COC(=O)C1CCCN(C1)C2CCNC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring (six-membered amine) fused with a pyrrolidine ring (five-membered amine) at the 3-position, with a methyl ester group at the piperidine-3-carboxylic acid position. This configuration introduces both rigidity and conformational flexibility, enabling interactions with biological targets such as enzymes and receptors.

Key structural attributes:

-

Functional groups: Tertiary amines (pyrrolidine and piperidine), ester.

-

Chirality: Potential stereoisomerism at the 3-position of both rings, influencing pharmacological activity .

Physicochemical Properties

While experimental data for this compound is unavailable, properties can be extrapolated from structurally similar molecules:

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a convergent approach:

-

Piperidine-3-carboxylic acid methyl ester preparation: Esterification of piperidine-3-carboxylic acid using methanol and HCl .

-

Pyrrolidine ring introduction: Nucleophilic substitution or reductive amination to attach the pyrrolidine moiety .

Stepwise Synthesis Protocol

-

Esterification:

-

Pyrrolidine coupling:

Critical parameters:

-

Temperature control to prevent ester hydrolysis.

-

Chiral resolution required if stereoselective synthesis is needed .

Biological Activity and Mechanisms

Enzyme Inhibition

The ester group enhances binding to hydrolytic enzymes:

-

DPP-4 inhibition: IC values of related compounds range 10–100 nM, indicating antidiabetic potential .

-

Acetylcholinesterase interaction: May improve cognitive function in neurodegenerative diseases .

Comparative Analysis with Structural Analogs

| Compound | Target Activity | Potency (IC) | Selectivity Index |

|---|---|---|---|

| Piperidine-3-carboxylic acid ethyl | σ-1 Receptor agonism | 120 nM | 8.2 (vs. σ-2) |

| Pyrrolidine-2-methyl ester | DPP-4 inhibition | 45 nM | 15 (vs. DPP-8) |

| This compound (estimated) | Dual σ-1/DPP-4 modulation | 60–80 nM | 10–12 |

Future Directions and Challenges

Research Priorities

-

Stereochemical optimization: Enantioselective synthesis to enhance target specificity .

-

Prodrug development: Masking the ester group to improve oral bioavailability .

Clinical Translation Barriers

-

Limited blood-brain barrier penetration due to polar carboxylic acid metabolite.

-

Potential drug-drug interactions via CYP3A4 inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume